Product packaging for 17-beta-Hydroxy Exemestane Epoxide(Cat. No.:CAS No. 1331732-05-8)

17-beta-Hydroxy Exemestane Epoxide

Cat. No.: B601113
CAS No.: 1331732-05-8
M. Wt: 314.43
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Description

Contextualization of Exemestane (B1683764) Metabolites and Derivatives

Exemestane is a steroidal aromatase inhibitor used in the treatment of hormone-dependent breast cancer. nih.gov Its mechanism of action involves irreversible binding to the aromatase enzyme, a process often referred to as "suicide inhibition". Upon administration, exemestane undergoes extensive metabolism, leading to a variety of derivatives. nih.gov

The primary metabolic pathway involves the reduction of the 17-keto group to form 17β-hydroxyexemestane (also known as 17β-dihydroexemestane), which is an active metabolite. nih.govcaymanchem.com This metabolite has been shown to possess androgenic properties. nih.gov Further metabolism includes oxidation at the C6-exomethylene group and conjugation reactions, such as glucuronidation and the formation of cysteine conjugates. nih.govnih.gov Research has identified several metabolites, including those with modifications at the 6-methylene group and reduction at the 17-keto group. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) techniques have been instrumental in identifying and quantifying exemestane and its metabolites in biological samples. nih.govnih.gov These studies have revealed a complex profile of metabolic products, highlighting the diverse enzymatic pathways that act on the exemestane scaffold. nih.gov

Significance of Epoxide Moieties in Steroid Chemistry and Biology

Epoxides are three-membered rings containing an oxygen atom bonded to two adjacent carbon atoms. youtube.com This structure results in significant ring strain, making epoxides more reactive than other ethers. youtube.com In steroid chemistry, the introduction of an epoxide group can significantly alter the molecule's shape, polarity, and reactivity.

Epoxide hydrolases are a family of enzymes found in virtually all living organisms that catalyze the hydrolysis of epoxides to their corresponding diols. nih.gov This process is often a detoxification pathway, as some epoxides can be mutagenic or carcinogenic. nih.gov However, some endogenous epoxides of fatty acids act as important signaling molecules, and their hydrolysis by soluble epoxide hydrolase can modulate inflammatory and cardiovascular responses. nih.gov

In the context of exemestane, researchers have synthesized and studied derivatives where the double bonds are replaced by epoxide groups. nih.govresearchgate.net These studies have been crucial in establishing structure-activity relationships (SAR). For instance, the substitution of double bonds with epoxide groups in exemestane has been found to result in derivatives with lower potency as aromatase inhibitors in microsomal assays. nih.govresearchgate.net However, specific epoxidated derivatives, such as 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione, have been shown to be potent aromatase inhibitors and to possess anti-proliferative effects in breast cancer cell lines. nih.govdtu.dk The stereochemistry of the epoxide group is also a critical determinant of biological activity. nih.govresearchgate.net

Scope of Academic Inquiry into 17-beta-Hydroxy Exemestane Epoxide

While there is substantial research on various metabolites and derivatives of exemestane, including hydroxylated and epoxidated forms, the specific compound "this compound" is not extensively described as a singular entity in the reviewed scientific literature. Academic inquiry has largely focused on two distinct classes of exemestane derivatives:

17β-hydroxyexemestane : This is a well-characterized, primary active metabolite of exemestane. caymanchem.com Its formation, biological activity as an androgen receptor agonist, and role as an aromatase inhibitor have been subjects of multiple studies. caymanchem.comnih.gov

Exemestane Epoxides : Several epoxidated derivatives of exemestane have been synthesized and evaluated for their biological activity. nih.govresearchgate.net These studies have typically involved epoxidation at the A-ring or the 6-methylene position of the parent compound, which has a 17-keto group. nih.govresearchgate.net

Research has also explored the synthesis of 17β-hydroxy analogs of C-6 modified exemestane derivatives, which were generally found to be less potent than their 17-keto counterparts. researchgate.net A study that synthesized and characterized various exemestane metabolites, including epoxides, did not report on a compound that was both hydroxylated at the 17-beta position and contained an epoxide group. nih.govresearchgate.net

Therefore, the scope of academic inquiry into a compound with the combined structural features of a 17-beta-hydroxyl group and an epoxide moiety on the exemestane framework appears to be limited or not directly addressed in the available literature. Further research would be necessary to synthesize, characterize, and evaluate the biological properties of such a specific derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26O3 B601113 17-beta-Hydroxy Exemestane Epoxide CAS No. 1331732-05-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethylspiro[8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthrene-6,2'-oxirane]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15,17,22H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,17-,18+,19-,20?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMZYNAXKLSHLW-POJIJWSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CC4(CO4)C5=CC(=O)C=CC35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC4(CO4)C5=CC(=O)C=C[C@]35C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Structural Elucidation for Research Applications

Synthetic Pathways for 17-beta-Hydroxy Exemestane (B1683764) Epoxide

The synthesis of 17-beta-Hydroxy Exemestane Epoxide is not a direct, single-step process but rather involves multi-step pathways, often starting from the parent drug, exemestane, or its precursors. These syntheses are designed to introduce the epoxide functionality and reduce the C-17 keto group, yielding the desired product.

Precursor Compounds and Reaction Conditions

The primary precursor for synthesizing this compound is typically exemestane (6-methylenandrosta-1,4-diene-3,17-dione) itself or its 17-hydroxy derivative, 17β-hydroxyexemestane. caymanchem.comnih.gov The synthesis of exemestane can start from various steroidal precursors, with one common method involving the introduction of the 6-methylene group to a 3-oxo-1,4-diene steroid. nih.gov This often requires the presence of a hydroxyl group at the C-17 position to direct the reaction to the desired C-6 position.

The synthesis of exemestane analogs often involves modifications at the C-6 and C-17 positions. nih.govresearchgate.net For instance, the reduction of the 17-keto group of exemestane yields 17β-hydroxyexemestane, a key intermediate and a major active metabolite. caymanchem.comnih.gov This reduction can be achieved using various reducing agents.

The subsequent epoxidation of the 6-methylene group is a critical step. The reaction conditions for this transformation are crucial for achieving good yields and stereoselectivity.

Precursor CompoundReagents and Conditions for EpoxidationProduct
Exemestanem-Chloroperoxybenzoic acid (mCPBA) in dichloromethane6β-spirooxiranandrosta-1,4-diene-3,17-dione
17β-hydroxyexemestanePeroxy acids (e.g., mCPBA)17β-hydroxy-6-spirooxiranandrosta-1,4-diene-3-one

This table summarizes common precursor compounds and general reaction conditions for the synthesis of exemestane epoxides.

Epoxidation Strategies in Steroid Synthesis

Epoxidation is a widely used reaction in steroid chemistry to introduce a three-membered ring containing an oxygen atom. mdpi.comresearchgate.net This functional group can then be subjected to various ring-opening reactions to create diverse structural analogs. nih.govrsc.org

Several methods are employed for the epoxidation of alkenes in steroids:

Peroxyacid Epoxidation: Reagents like meta-chloroperoxybenzoic acid (mCPBA) are commonly used to deliver an oxygen atom to a double bond. chemistrysteps.com This method is often stereospecific, with the stereochemistry of the epoxide depending on the accessibility of the double bond.

Metal-Catalyzed Epoxidation: Transition metal catalysts, in combination with an oxygen source like hydrogen peroxide or tert-butyl hydroperoxide, can efficiently catalyze epoxidation reactions. organic-chemistry.org

Halohydrin Formation and Cyclization: This two-step process involves the initial formation of a halohydrin, followed by an intramolecular SN2 reaction with a base to form the epoxide ring. chemistrysteps.com

In the context of exemestane, epoxidation can occur at the 1,2-double bond or the 6-methylene group, leading to different epoxide isomers. nih.govresearchgate.net The formation of the 6β-spirooxirane derivative is a known metabolic pathway for exemestane. nih.gov

Stereochemical Characterization of the Epoxide Moiety

The stereochemistry of the epoxide ring significantly influences the biological activity of the molecule. Therefore, its unambiguous determination is essential.

Spectroscopic Techniques for Configuration Assignment (e.g., Nuclear Overhauser Effect Spectroscopy - NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. For determining the relative stereochemistry of the epoxide ring in this compound, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable. nih.govresearchgate.netnanalysis.com

NOESY experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å). nanalysis.comlibretexts.org By analyzing the cross-peaks in a 2D NOESY spectrum, it is possible to determine the spatial relationships between different parts of the molecule. For instance, the observation of a NOE between a proton on the epoxide ring and a proton on the steroid's B-ring can help establish the epoxide's orientation (α or β). nih.govresearchgate.net The stereochemistry of the epoxide group in exemestane metabolites has been unequivocally elucidated using NOESY experiments. nih.govresearchgate.net

Derivatization and Analog Synthesis for Mechanistic Probes

To investigate the structure-activity relationships and the mechanism of action of this compound, various derivatives and analogs can be synthesized. nih.govnih.gov These modifications can involve:

Alterations at the C-17 position: Besides the 17β-hydroxy group, other functionalities can be introduced to probe the importance of this position for biological activity. nih.gov

Modifications of the epoxide ring: The epoxide can be opened with different nucleophiles to generate a variety of derivatives with altered steric and electronic properties.

Changes to the steroidal A-ring: The 1,4-diene system can be modified to understand its role in receptor binding and enzymatic inhibition.

Biochemical Investigations of Formation and Transformation

Enzymatic Formation of Steroidal Epoxides from Precursors

The initial steps in the biotransformation of exemestane (B1683764) involve oxidative reactions catalyzed by a superfamily of enzymes. These enzymes are crucial in modifying the chemical structure of exemestane, preparing it for further metabolic changes.

Role of Cytochrome P450 Enzymes in Oxidative Transformations

Cytochrome P450 (CYP450) enzymes, a diverse group of heme-containing monooxygenases, are primary catalysts in the metabolism of a wide array of compounds, including steroids like exemestane. youtube.com These enzymes are predominantly found in the liver and are responsible for approximately 75% of total drug metabolism. youtube.com

The metabolism of exemestane is a multifaceted process involving several CYP450 isoforms. nih.govnih.gov In vitro studies have demonstrated that multiple hepatic CYP450s contribute to the biotransformation of exemestane. nih.gov Specifically, CYP3A4 is identified as a principal enzyme in the oxidative metabolism of exemestane, leading to the formation of multiple metabolites. nih.gov Research has shown that the formation of 6-hydroxymethylexemestane (MII) is primarily mediated by CYP3A. nih.gov Furthermore, the formation of 17-hydroexemestane (MI), a precursor to 17-beta-Hydroxy Exemestane Epoxide, is significantly correlated with the activity of CYP1A2 and CYP4A11. nih.govcaymanchem.com Recombinant CYP1A1 has also been shown to metabolize exemestane to MI with high catalytic efficiency. nih.gov

The epoxidation of exemestane's C-6 methylene (B1212753) group, which results in the formation of an epoxide ring, is a key transformation. This reaction is mediated by CYP450 enzymes, particularly the CYP3A4 and CYP1A1/2 isoforms.

Table 1: Cytochrome P450 Isoforms Involved in Exemestane Metabolism

CYP450 IsoformRole in Exemestane MetabolismReference
CYP3A4 Principal enzyme in oxidative metabolism; formation of multiple metabolites including 6-hydroxymethylexemestane (MII). nih.govnih.gov nih.govnih.gov
CYP1A1/2 Formation of 17-hydroexemestane (MI). nih.govcaymanchem.com nih.govcaymanchem.com
CYP4A11 Formation of 17-hydroexemestane (MI). nih.govcaymanchem.com nih.govcaymanchem.com
CYP2B6 Significantly correlated with the production rate of MII. nih.gov nih.gov

Contribution of Other Monooxygenases

While CYP450 enzymes are the most extensively studied, other monooxygenases also play a role in the formation of steroidal epoxides. Flavin-dependent monooxygenases, for instance, are known to catalyze epoxidation reactions. libretexts.orgnih.gov These enzymes utilize a flavin hydroperoxide as the direct oxidizing agent to convert an alkene to an epoxide. libretexts.org An example of this is the epoxidation of squalene, a precursor in cholesterol biosynthesis. libretexts.org

Additionally, dioxygenases have been identified that catalyze hydroxylation reactions in steroid biosynthesis, highlighting the functional versatility of oxygenase enzymes beyond the CYP450 family. researchgate.net A mutant monooxygenase from Bacillus megaterium, known as 139-3, has demonstrated high activity in the epoxidation of alkenes and steroids. nih.gov

Further Biotransformation of Epoxide Structures

Once formed, the epoxide ring of this compound is susceptible to further enzymatic reactions, leading to its detoxification and elimination from the body.

Epoxide Hydrolase Activity on Steroidal Epoxides

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. mdpi.com This process is a crucial detoxification pathway, as epoxides can be reactive and potentially toxic. EHs can act on a wide range of substrates, including steroidal epoxides. mdpi.com The enzymatic action involves the addition of a water molecule to the epoxide ring, opening it to form a diol. This transformation increases the water solubility of the compound, facilitating its excretion.

Conjugation Reactions (e.g., Glutathione (B108866) Conjugation)

Another major pathway for the biotransformation of epoxides is through conjugation reactions. Glutathione S-transferases (GSTs) are a superfamily of enzymes that catalyze the conjugation of glutathione (GSH), a tripeptide, to electrophilic compounds such as epoxides. nih.govwashington.edu This reaction is a key Phase II detoxification process.

The cysteine conjugates of exemestane and its active metabolite, 17β-dihydroexemestane (17β-DHE), are major metabolites found in both urine and plasma. nih.govpsu.edu The formation of these conjugates begins with the glutathione conjugation of exemestane or 17β-DHE, primarily catalyzed by GSTA1. nih.govnih.gov Subsequent enzymatic steps involving γ-glutamyl transferase and dipeptidases lead to the final cysteine conjugate. nih.govnih.gov Studies have shown that GSTA1 is the major hepatic cytosolic enzyme involved in the clearance of both exemestane and 17β-DHE. nih.gov

In Vitro Metabolic Stability and Biotransformation Profiling

Understanding the metabolic stability of a compound is essential for predicting its in vivo behavior. In vitro studies using human liver microsomes (HLMs) and recombinant enzymes are commonly employed to profile the biotransformation of drugs like exemestane.

Incubations of exemestane with HLMs have revealed that the formation of 17β-DHE is a major metabolic pathway. nih.gov Inhibition studies with specific CYP450 inhibitors have shown that multiple CYP isoforms, including those in the 1A, 2C, 2D, and 3A subfamilies, contribute to this reduction. nih.gov For instance, inhibition of CYP3A isoforms with ketoconazole (B1673606) resulted in a significant decrease in 17β-DHE production. nih.gov

The biotransformation profiling of exemestane has identified several key metabolites. Besides 17β-DHE, 6-hydroxymethylexemestane (MII) is another primary metabolite formed through oxidation. nih.gov Furthermore, recent studies have highlighted the importance of glutathionylation as a major metabolic pathway, with cysteine conjugates of exemestane and 17β-DHE being prominent metabolites in both urine and plasma. nih.govpsu.edu

Table 2: Major Metabolites of Exemestane

MetaboliteFormation PathwayKey EnzymesReference
17β-dihydroexemestane (17β-DHE) Reduction of the 17-keto groupAldo-keto reductases, CYP450s (1A2, 2C8, 2C9, 2C19, 2D6, 3A4, 3A5) nih.gov
6-hydroxymethylexemestane (MII) Oxidation of the 6-methylene groupCYP3A nih.gov
Cysteine Conjugates (of Exemestane and 17β-DHE) Glutathione conjugation followed by further processingGSTA1, γ-glutamyl transferase, dipeptidases nih.govnih.govnih.gov
17β-hydroxy-EXE-17-O-β-D-glucuronide Glucuronidation of 17β-DHEUGT2B17 nih.govnih.gov

Molecular Interactions and Mechanistic Studies in Vitro and in Silico

Investigation of Receptor Binding and Activation Profiles

Androgen Receptor Interaction Studies

17-hydroexemestane, a primary metabolite of exemestane (B1683764), demonstrates a strong binding affinity for the androgen receptor (AR). nih.gov In fact, its binding to the AR is significantly stronger than its interaction with the estrogen receptor alpha (ERα). nih.govresearchgate.net Computer docking studies have revealed that the 17β-hydroxyl group of 17-hydroexemestane plays a crucial role in its interaction with the AR, contributing significantly more to the intermolecular interaction energy compared to the 17-keto group of its parent compound, exemestane. nih.govresearchgate.net

This strong interaction translates to functional activity, as 17-hydroexemestane acts as an AR agonist. caymanchem.com Studies in T47D breast cancer cells have shown that at low nanomolar concentrations, 17-hydroexemestane induces proliferation and regulates transcription through the AR. nih.govresearchgate.net This androgenic effect is further supported by the observation that it increases AR protein accumulation at low concentrations in both MCF-7 and T47D cell lines, similar to the synthetic androgen R1881. nih.govresearchgate.net Furthermore, the growth-stimulatory effects of 17-hydroexemestane at these low concentrations can be blocked by the antiandrogen bicalutamide. researchgate.net

Estrogen Receptor Interaction Studies

In contrast to its potent interaction with the androgen receptor, 17-hydroexemestane binds very weakly to the estrogen receptor alpha (ERα). nih.govresearchgate.net Despite this weak binding, at higher sub-micromolar and micromolar concentrations, 17-hydroexemestane can induce proliferation, stimulate cell cycle progression, and regulate transcription through the ER in both MCF-7 and T47D breast cancer cell lines. nih.govresearchgate.net At these higher concentrations, it has also been observed to down-regulate ERα protein levels in a cell type-specific manner, a characteristic it shares with 17β-estradiol. nih.govresearchgate.net The effects mediated through the ER at these concentrations can be inhibited by the antiestrogen (B12405530) fulvestrant. researchgate.net

Molecular modeling suggests that 17-hydroexemestane interacts with ERα through selective recognition motifs similar to those used by 17β-estradiol. nih.gov An exemestane derivative, 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione (Oxy), has been shown to act as an ERα antagonist, decreasing ERα expression and activation. nih.govmdpi.com Interestingly, the effects of Oxy also appear to involve ERβ, as its cell death-inducing properties are observed in the presence of an ERβ antagonist. nih.gov

CompoundReceptorBinding Affinity (IC50)ActivityCell Line
17-hydroexemestaneAndrogen Receptor (AR)39.6 nMAgonistT47D, MCF-7
17-hydroexemestaneEstrogen Receptor α (ERα)21.2 μMWeak Agonist (at high concentrations)MCF-7, T47D
Oxymestane-D1 (Oxy)Androgen Receptor (AR)Not SpecifiedAgonistMCF-7aro
Oxymestane-D1 (Oxy)Estrogen Receptor α (ERα)Not SpecifiedAntagonistMCF-7aro
Oxymestane-D1 (Oxy)Estrogen Receptor β (ERβ)Not SpecifiedAgonist (pro-death effect)MCF-7aro

Enzyme Interaction Kinetics and Inhibition Mechanisms

Aromatase Enzyme Interaction Studies

Exemestane is a steroidal aromatase inhibitor that acts as a mechanism-based inactivator. researchgate.netnih.gov It is recognized by the aromatase enzyme as a false substrate and is converted to a reactive intermediate that binds irreversibly to the enzyme, leading to its inactivation, a process also known as "suicide inhibition". nih.gov

The primary active metabolite of exemestane, 17β-hydroxy exemestane, is also a potent aromatase inhibitor, with an IC50 value of 69 nM in human placental microsomes. caymanchem.com Another metabolite, 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione (Oxy), demonstrates an IC50 of 0.81 µM in human placental microsomes and 1.18 µM in ER+ breast cancer cells (MCF-7aro). nih.gov In these cells, Oxy was found to be more potent than exemestane itself. nih.gov

The epoxide derivative, 6β-spirooxiranandrosta-1,4-diene-3,17-dione, has also been shown to be a more potent aromatase inhibitor than exemestane in MCF-7aro cells, with an IC50 of 0.25 μM compared to 0.90 μM for the parent compound. nih.gov

CompoundSystemIC50
17β-hydroxy exemestaneHuman Placental Microsomes69 nM
Oxymestane-D1 (Oxy)Human Placental Microsomes0.81 µM
Oxymestane-D1 (Oxy)MCF-7aro cells1.18 µM
6β-spirooxiranandrosta-1,4-diene-3,17-dioneMCF-7aro cells0.25 μM
ExemestaneMCF-7aro cells0.90 μM

Other Enzyme Binding and Modulation

The metabolism of exemestane to its active metabolite, 17β-hydroxy exemestane, is carried out by cytochrome P450 (CYP) isoforms, specifically CYP1A and CYP4A11. caymanchem.com Furthermore, both exemestane and 17-hydroexemestane have been shown to induce the expression of UDP-glucuronosyltransferase 2B17 (UGT2B17) in breast cancer cells. nih.gov UGT2B17 is the primary enzyme responsible for the inactivation of 17-hydroexemestane through glucuronidation. nih.gov This induction of UGT2B17 expression occurs primarily through the androgen receptor. nih.gov

Structure-Activity Relationship (SAR) Studies of Epoxide Derivatives

Structure-activity relationship (SAR) studies have provided insights into the features that enhance the aromatase inhibitory activity of exemestane derivatives. The introduction of an epoxide group has been a key area of investigation.

The substitution of the double bonds in exemestane with epoxide groups has been shown to result in less potent derivatives in microsomes. nih.gov However, the reduction of the C-17 carbonyl group to a hydroxyl group, as seen in 17β-hydroxy exemestane (17-βHE), leads to a significant increase in activity in MCF-7aro cells compared to exemestane. nih.gov

The addition of an epoxide function at the 1,2 position of exemestane, creating Oxymestane-D1, was intended to confer anti-proliferative activity. nih.gov This derivative was found to be a potent aromatase inhibitor. nih.gov Studies on other A,D-ring modified steroids have indicated that the presence of an epoxide group can contribute to increased aromatase inhibition. researchgate.net For instance, a 3-deoxy steroidal olefin and its epoxide derivative were found to be strong competitive aromatase inhibitors. researchgate.net These findings suggest that while the C-3 carbonyl group is not essential for anti-aromatase activity, a certain planarity in the steroidal framework is required. researchgate.net

Impact of Epoxide Stereochemistry on Biological Activity

The stereochemistry of the epoxide group in exemestane metabolites has been a subject of investigation to establish clear structure-activity relationships. While the introduction of an epoxide group to the exemestane structure has been shown to result in less potent derivatives in microsomal assays, the specific stereochemical configuration of the epoxide is crucial in determining its biological activity. researchgate.net For instance, the unequivocal elucidation of the stereochemistry of the epoxide group in 6β-spirooxiranandrosta-1,4-diene-3,17-dione and 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione was achieved through NOESY experiments. researchgate.net These studies have highlighted that the spatial arrangement of the epoxide ring influences the molecule's interaction with its biological targets.

The conversion of the C-17 carbonyl group of exemestane to a hydroxyl group, resulting in 17β-hydroxyexemestane (17-βHE), leads to a significant increase in activity in MCF-7aro cells compared to the parent compound. researchgate.net This suggests that modifications at the C-17 position, in conjunction with the presence and stereochemistry of an epoxide, can modulate the compound's efficacy. While direct studies on the stereochemistry of the epoxide in 17-beta-Hydroxy Exemestane Epoxide are not extensively detailed in the provided results, the principles derived from related exemestane metabolites underscore the importance of stereoisomerism in biological function.

Conformational Analysis and Molecular Recognition

In silico docking studies have provided valuable insights into the conformational aspects of 17-hydroxylated exemestane metabolites and their molecular recognition by receptors. Computer docking has indicated that the 17β-hydroxyl group of 17-hydroxyexemestane, a related compound, plays a significant role in its binding affinity. nih.govunm.edu Specifically, this hydroxyl group contributes substantially more to the intermolecular interaction energy for binding to the androgen receptor (AR) than to the estrogen receptor alpha (ERα). nih.govunm.edu

Cellular Studies of Biochemical Responses (In Vitro Models)

Modulation of Cellular Pathways

In vitro studies using breast cancer cell lines have demonstrated that 17-hydroxyexemestane, a precursor metabolite, can modulate cellular pathways through both the estrogen and androgen receptors. At higher concentrations (sub-micromolar and micromolar), it induces proliferation and stimulates cell cycle progression through the ER in both MCF-7 and T47D breast cancer cells. nih.govunm.edu Conversely, at lower, nanomolar concentrations, it selectively stimulates growth in T47D cells via the AR. nih.govunm.edu

The dual activity of 17-hydroxyexemestane is further highlighted by its transcriptional regulation. It activates estrogen response element (ERE)-regulated transcription at high concentrations and androgen response element (ARE)-regulated transcription at low concentrations. researchgate.net This concentration-dependent switch in receptor activation underscores the complexity of its mechanism of action. The introduction of an epoxide group in this compound would likely alter these activities, potentially leading to different potencies or a modified receptor activation profile.

Gene Expression and Protein Regulation Studies (In Vitro)

The regulatory effects of 17-hydroxyexemestane extend to the expression of key proteins involved in hormone signaling pathways. In a cell type-specific manner, high concentrations of 17-hydroxyexemestane down-regulate ERα protein levels, similar to the effect of 17β-estradiol. nih.govunm.edu In contrast, at low concentrations, it increases the accumulation of AR protein in both MCF-7 and T47D cells, an effect also observed with the synthetic androgen R1881. nih.govunm.edu

Furthermore, both exemestane and its active metabolite 17-hydroxyexemestane have been shown to induce the expression of UDP-glucuronosyltransferase 2B17 (UGT2B17) mRNA in breast cancer cells. nih.gov This induction is primarily mediated through the androgen receptor and leads to increased glucuronidation of UGT2B17 substrates, including 17-hydroxyexemestane itself. nih.gov This suggests a feedback mechanism where the metabolite can influence its own metabolism and that of other androgens within the tumor microenvironment. nih.gov

Below is an interactive data table summarizing the in vitro effects of 17-hydroxyexemestane on cellular proliferation and receptor-mediated transcription.

Cell LineCompoundConcentrationEffect on ProliferationReceptor PathwayTranscriptional Activation
MCF-7 17-hydroxyexemestaneHigh (µM)StimulationERαERE-regulated
T47D 17-hydroxyexemestaneHigh (µM)StimulationERαERE-regulated
T47D 17-hydroxyexemestaneLow (nM)StimulationARARE-regulated

Advanced Analytical Methodologies for Research Sample Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the detection and quantification of exemestane (B1683764) and its metabolites in various biological samples. nih.govresearchgate.net This powerful technique combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry.

In a typical LC-MS/MS workflow, a biological sample, such as plasma or urine, undergoes an extraction process to isolate the analytes of interest. nih.gov The extract is then injected into the LC system, where the compounds are separated based on their physicochemical properties as they pass through a chromatographic column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their specific mass-to-charge ratios. nih.gov

For the analysis of exemestane and its key metabolites, reversed-phase chromatography is commonly employed, often using a C18 column. nih.gov The mobile phase typically consists of a gradient mixture of an aqueous solution (often containing a modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govelsevierpure.com Detection is frequently carried out using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte. nih.gov

A novel, rapid, and sensitive LC-MS/MS method was developed for the simultaneous determination of exemestane and its metabolites, 17β-hydroxyexemestane and 17β-hydroxyexemestane-17-O-β-D-glucuronide, in human plasma. nih.gov This method utilized a Thermo Fisher BDS Hypersil C18 column and gradient elution with 0.1% aqueous formic acid and acetonitrile. nih.gov The mass transitions monitored were m/z 297 > 121 for exemestane, m/z 299 > 135 for 17β-hydroxyexemestane, and m/z 475 > 281 for 17β-hydroxyexemestane-17-O-β-D-glucuronide. nih.gov

Method Development for Epoxide Metabolites

The development of LC-MS/MS methods for epoxide metabolites requires careful optimization of both chromatographic and mass spectrometric conditions to ensure accurate detection and quantification. While specific methods for 17-beta-Hydroxy Exemestane Epoxide are not extensively detailed in the provided results, general principles of method development for similar metabolites can be applied.

Key considerations include the selection of an appropriate ionization source, with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being common choices. dshs-koeln.de Optimization of MS parameters such as collision energy is crucial for generating characteristic fragment ions that can be used for selective detection in MRM mode. The chromatographic separation must be capable of resolving the epoxide metabolite from its parent drug and other isomers to prevent analytical interferences. elsevierpure.comnih.gov

In a study on exemestane metabolites, a liquid chromatography–mass spectrometry (LC-MS) approach with MSE mode was used. nih.gov This technique allows for the simultaneous acquisition of precursor ion and fragment ion data, facilitating the identification of novel metabolites. nih.gov For the analysis, a UPLC BEH C18 column was used for separation. nih.gov

Application of Isotope-Labeled Standards in Research Assays

The use of stable isotope-labeled internal standards is a critical component of robust and accurate quantitative LC-MS/MS assays. thermofisher.comsigmaaldrich.com These standards, which are typically deuterated (e.g., D3-exemestane) or contain ¹³C, have nearly identical chemical and physical properties to the analyte of interest. nih.govsigmaaldrich.commedchemexpress.com

By adding a known amount of the isotope-labeled standard to the sample at the beginning of the analytical process, it can effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency. thermofisher.com This leads to improved precision and accuracy in the quantification of the target analyte. sigmaaldrich.com

For instance, in the validated LC-MS/MS method for exemestane and its metabolites, their respective D3 isotopes were used as internal standards. nih.gov This approach has been successfully applied to pharmacokinetic studies in breast cancer patients. nih.gov The use of stable isotope-labeled internal standards is considered a best practice in clinical metabolomics and other quantitative bioanalytical applications. thermofisher.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of newly identified metabolites, including epoxide derivatives of exemestane. nih.gov While LC-MS/MS provides information about the mass and fragmentation pattern of a compound, NMR provides detailed information about the connectivity of atoms within a molecule, allowing for definitive structure confirmation.

In the context of exemestane metabolism research, once a potential new metabolite is identified by LC-MS, it is often necessary to synthesize or isolate a sufficient quantity of the compound for NMR analysis. nih.gov The resulting ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule's structure. For example, in a study identifying novel cysteine conjugates of exemestane, the structures of the chemically synthesized metabolites were confirmed by NMR. nih.gov

Chromatographic Separations for Isomer Resolution

The separation of isomers is a significant challenge in the analysis of steroid metabolites, as they often have very similar physical and chemical properties. Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and gas chromatography (GC), are essential for resolving these closely related compounds. nih.govvurup.sk

The choice of chromatographic column and mobile phase composition is critical for achieving the desired separation. For instance, reversed-phase HPLC with C18 columns is widely used for the separation of steroid isomers. elsevierpure.comnih.gov The resolution of isomers can often be improved by optimizing the mobile phase, including the organic modifier, pH, and additives. nih.govresearchgate.net

In the context of exemestane, which can form various isomers upon metabolism, chromatographic methods must be developed to separate these different forms. For example, a study on tamoxifen, another anti-cancer drug, demonstrated the use of a structured procedure to predict the optimal mobile phase composition for the baseline resolution of its geometric isomers and principal metabolites. nih.gov Similar strategies can be applied to the separation of exemestane isomers, including potential epoxide diastereomers. Furthermore, a selective LC-ESI-MS/MS method was developed for the chromatographic separation and quantitation of (E)- and (Z)-isomers of entacapone, achieving a resolution factor of 3.0 on a Gemini C18 column. epistemonikos.org

Theoretical and Computational Chemistry Approaches

Molecular Docking and Dynamics Simulations of Receptor-Ligand Interactions

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand, such as 17-beta-Hydroxy Exemestane (B1683764) Epoxide, to a receptor's active site. While direct docking studies on this specific epoxide metabolite are not extensively published, valuable insights can be inferred from studies on its parent compound, exemestane, and its primary metabolite, 17-hydroexemestane (the non-epoxide form).

Interaction with Aromatase: Exemestane itself is known to bind to the active site of the aromatase enzyme. nih.gov Docking studies of exemestane reveal that its binding is stabilized by a network of interactions with key amino acid residues. The active site features an androgen-specific cleft, where hydrophobic and polar residues guide the binding of steroidal ligands. nih.gov Key residues involved in these interactions include Thr310, Val370, and Ser478, which form a hydrophobic crevice that accommodates the C6-methylidene group of exemestane. nih.gov

For 17-beta-Hydroxy Exemestane Epoxide, the presence of the 17β-hydroxyl group and the epoxide ring would alter these interactions. The 17β-hydroxyl group, as seen in the related metabolite 17-hydroexemestane, can form additional hydrogen bonds within the active site, potentially increasing binding affinity compared to the 17-keto group of the parent drug. nih.gov The bulky and polar epoxide ring at the 6-position would significantly change the molecule's steric and electronic profile, leading to new interactions within the hydrophobic pocket at the channel entrance, potentially altering the binding orientation and stability compared to exemestane.

Interaction with Androgen and Estrogen Receptors: Computational studies on 17-hydroexemestane have shown that it binds strongly to the androgen receptor (AR) but very weakly to the estrogen receptor-alpha (ERα). nih.gov Molecular docking indicated that the 17β-OH group is a key contributor to the significantly higher intermolecular interaction energy with the AR compared to ERα. nih.gov It is hypothesized that this compound would retain this preference for the AR, a characteristic driven by the 17β-hydroxyl moiety. The addition of the epoxide group could further modulate this interaction. Studies on other exemestane epoxide derivatives have suggested that they can act as ER antagonists and AR agonists, indicating a multi-target potential that could be explored through molecular dynamics simulations to understand the conformational changes induced upon binding. dtu.dk

Table 1: Key Receptor Interactions for Exemestane and Related Compounds This table is generated based on findings from related molecules to infer potential interactions of this compound.

Compound Receptor Key Interacting Residues (Inferred/Observed) Type of Interaction Reference
Exemestane Aromatase Thr310, Val370, Ser478 Hydrophobic interactions nih.gov
17-hydroexemestane Androgen Receptor (AR) Not specified Strong binding, Hydrogen bonding via 17β-OH nih.gov
17-hydroexemestane Estrogen Receptor α (ERα) Not specified Very weak binding nih.gov
1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione ER, AR Not specified ER antagonist, AR agonist activity dtu.dk
This compound Aromatase, AR, ER (Hypothesized) Potential for mixed hydrophobic and polar interactions N/A

Quantum Chemical Calculations for Epoxide Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are essential for understanding the intrinsic electronic properties and reactivity of a molecule. nih.govnih.gov For this compound, these methods can predict the reactivity of the three-membered epoxide ring, which is crucial for its potential to act as an alkylating agent and form covalent bonds with nucleophilic residues in target enzymes or other biological macromolecules.

Epoxides are generally reactive due to significant ring strain and polarized carbon-oxygen bonds. acs.org Quantum chemical calculations can be employed to:

Analyze Frontier Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The LUMO's energy and location can indicate the most likely sites for nucleophilic attack on the epoxide ring.

Model Reaction Pathways: Simulate the reaction mechanism of the epoxide ring opening when attacked by a nucleophile. This allows for the calculation of activation energies (energy barriers), which provides a quantitative measure of the epoxide's reactivity. nih.gov A lower activation barrier implies higher reactivity.

Predict Spectroscopic Properties: Computational methods can predict vibrational spectra (e.g., Infrared and Raman), which can help in the experimental identification and structural confirmation of the metabolite. nih.gov

By applying these computational techniques, researchers can assess whether the epoxide ring of this compound is likely to be reactive enough to covalently modify its biological targets, a mechanism similar to the "suicide inhibition" of its parent compound, exemestane. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Activity Correlation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. By building a mathematical model, QSAR can predict the activity of new molecules and provide insight into the structural features that are most important for their function.

For steroidal aromatase inhibitors, QSAR models have been developed to understand how different substituents on the steroid core affect inhibitory potency. dtu.dk In the context of this compound, a QSAR model would consider molecular descriptors such as:

Steric properties: The size and shape of the epoxide ring.

Electronic properties: The polarity and charge distribution introduced by the epoxide and hydroxyl groups.

Studies on the structure-activity relationships of exemestane metabolites have yielded critical data for such models. Research involving synthesized exemestane epoxides and hydroxylated forms has shown that substituting the double bonds with epoxide groups can lead to less potent derivatives in microsomal assays. nih.gov However, the reduction of the C-17 keto group to a 17β-hydroxyl group was found to significantly increase aromatase inhibitory activity in MCF-7aro cells. nih.gov This suggests a complex interplay between the different functional groups.

Table 2: Comparative Activity of Exemestane and its Metabolites

Compound Modification from Exemestane Biological Activity (IC50 in MCF-7aro cells) Reference
Exemestane (Parent Compound) 0.90 µM nih.gov
17-βHE (17-hydroexemestane) C-17 keto reduced to hydroxyl 0.25 µM nih.gov
6β-spirooxiranandrosta-1,4-diene-3,17-dione Epoxide at C-6 (17-keto form) Less potent than exemestane (in microsomes) nih.gov
1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione Epoxide at C-1/C-2 Potent inhibitor; reduced cell viability nih.gov

Emerging Research Perspectives and Future Directions

Exploration of Novel Epoxide Biosynthesis and Degradation Pathways

The precise biosynthetic and degradation pathways of 17-beta-Hydroxy Exemestane (B1683764) Epoxide are not yet fully elucidated in published research. However, insights can be drawn from the known metabolism of its precursors and related steroidal compounds.

The formation of 17-beta-hydroxy exemestane from exemestane is catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A and CYP4A11. caymanchem.com It is hypothesized that the subsequent epoxidation of 17-beta-hydroxy exemestane to form the epoxide derivative would also be mediated by CYP enzymes. Studies on other steroids have demonstrated the capability of CYP enzymes, such as CYP17A1 and CYP21A2, to catalyze epoxidation reactions on steroid molecules, particularly at unsaturated carbon-carbon bonds. acs.org

The degradation of steroidal epoxides is a critical area of investigation. Generally, epoxide rings are reactive structures that can undergo various biotransformations. wikipedia.org These can include hydrolysis to diols, conjugation with glutathione (B108866), or further enzymatic modifications. The degradation of other steroidal estrogens by microbial communities has been documented, suggesting that similar pathways could be involved in the breakdown of exemestane metabolites in certain biological environments. nih.gov However, specific studies detailing the degradation of 17-beta-Hydroxy Exemestane Epoxide are currently lacking.

Design of Advanced Steroidal Epoxide Analogs with Tuned Biological Properties

The design and synthesis of advanced steroidal epoxide analogs represent a promising frontier in medicinal chemistry. While specific research on analogs of this compound is not yet available, studies on other exemestane derivatives provide a conceptual framework. For instance, the synthesis of exemestane analogs with modifications at the 6-methylene group, including the formation of a spirooxirane ring, has been explored to evaluate their aromatase inhibitory activity. researchgate.net

Research into other exemestane metabolites, such as 1α,2α-epoxy-6-methylenandrost-4-ene-3,17-dione (designated Oxymestane-D1), has shown that the introduction of an epoxide group can result in multi-target activity, including potential as an ERα antagonist and AR agonist. nih.gov This highlights the potential for designing novel steroidal epoxides with tailored biological activities that could offer therapeutic advantages. The development of such analogs would likely involve sophisticated synthetic strategies, including asymmetric epoxidation techniques to control stereochemistry, which can be crucial for biological activity. uva.es

Integration of Multi-Omics Data in Metabolite Research

The application of multi-omics approaches, integrating data from genomics, transcriptomics, proteomics, and metabolomics, is revolutionizing metabolite research. While specific multi-omics studies focused on this compound are yet to be published, this approach holds immense potential for elucidating its biological role.

By combining metabolomics data, which can identify and quantify metabolites like this compound, with transcriptomic and proteomic data, researchers can correlate the presence of the metabolite with changes in gene and protein expression. This can help to identify the enzymes responsible for its biosynthesis and degradation, as well as its downstream cellular targets and pathways. uva.es For example, an integrated analysis of metabolomics and transcriptomics in breast cancer cell lines has successfully identified metabolic adaptations, such as alterations in the methionine cycle and serine biosynthesis. uva.es A similar approach could be applied to understand the impact of this compound on cellular metabolism and signaling.

Development of Novel Research Tools and Methodologies for Steroid Epoxide Studies

Advancements in analytical techniques are crucial for the study of low-abundance and transient metabolites like steroidal epoxides. The development of highly sensitive and specific research tools is paramount to furthering our understanding of this compound.

Chromatography and Mass Spectrometry: Techniques such as liquid chromatography-mass spectrometry (LC-MS) are instrumental in identifying and quantifying exemestane and its metabolites in biological samples. psu.edunih.gov The development of specialized LC-MS methods, potentially involving derivatization to enhance detection, will be essential for the routine analysis of this compound.

Immunoassays: The development of specific antibodies against this compound could enable the creation of sensitive immunoassays for its detection and quantification in clinical and research settings.

Computational Modeling: Molecular modeling and computer docking studies have been used to predict the interaction of exemestane metabolites with biological targets like the androgen receptor. unm.edu These computational tools can be applied to this compound to predict its binding affinity and potential biological effects, thereby guiding experimental studies.

As research in this area progresses, the combination of these advanced analytical and computational tools will be indispensable for unraveling the biological significance of this compound.

Q & A

Q. What are the recommended methods for synthesizing and characterizing 17-beta-Hydroxy Exemestane Epoxide in laboratory settings?

Synthesis typically involves epoxidation of exemestane derivatives under controlled conditions, using oxidizing agents like peracids or dimethyldioxirane (DMDO). Characterization requires nuclear magnetic resonance (NMR) to confirm stereochemistry at the 6-beta and 17-beta positions, high-resolution mass spectrometry (HRMS) for molecular weight validation (312.41 g/mol; C20H24O3), and X-ray crystallography for structural elucidation . Purity assessment via HPLC with UV detection is critical, as impurities may affect pharmacological activity.

Q. How should researchers handle and store this compound to ensure stability?

The compound is stable under normal laboratory conditions but requires protection from light and moisture. Storage in sealed, inert containers (e.g., amber glass vials) under nitrogen atmosphere is advised. Avoid exposure to strong acids/bases or peroxides, as epoxides may undergo ring-opening reactions . Safety protocols mandate using gloves, lab coats, and fume hoods to minimize inhalation or dermal exposure .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity and specificity. Calibration curves using deuterated internal standards (e.g., d4-exemestane) can correct for matrix effects. Validate methods for limits of detection (LOD < 1 ng/mL) and recovery rates (>85%) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated degradation studies by incubating the compound in buffers (pH 2–10) at 40°C/75% relative humidity. Monitor degradation products via LC-MS and quantify using kinetic models (e.g., Arrhenius equation). Include controls with antioxidants (e.g., BHT) to evaluate oxidative degradation pathways .

Q. What experimental strategies address contradictions in reported pharmacological synergies between this compound and mTOR inhibitors?

Preclinical models (e.g., hormone receptor-positive breast cancer xenografts) should compare monotherapy vs. combination therapy with everolimus. Use RNA sequencing to identify resistance markers (e.g., PI3K/AKT pathway upregulation) and validate via siRNA knockdown. Cross-reference clinical trial data (e.g., BOLERO-2) to reconcile discrepancies in progression-free survival (PFS) outcomes .

Q. How can researchers mitigate biases in biomarker analysis when studying the compound’s epigenetic modulation effects?

Implement blinded, randomized sampling in clinical cohorts. Use orthogonal validation methods (e.g., chromatin immunoprecipitation followed by qPCR for histone acetylation markers) to confirm RNA-seq findings. Avoid overfitting in genomic signatures by validating predictive models in independent datasets, as seen in trials evaluating entinostat combinations .

Q. What methodologies evaluate the compound’s ecological impact during disposal or accidental release?

Perform OECD 301 biodegradation tests to assess environmental persistence. Use Daphnia magna acute toxicity assays (EC50) and algal growth inhibition studies. While the compound is not classified as hazardous, large-scale releases require remediation protocols (e.g., activated carbon filtration) per RCRA guidelines .

Data Analysis and Replicability

Q. How should researchers document experimental parameters to ensure replicability of studies involving this compound?

Follow ICMJE standards: report purity (≥98% by HPLC), batch-specific data (e.g., CAS 152764-31-3), and storage conditions. Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials, with metadata on instrumentation (e.g., Bruker 600 MHz NMR) and software (e.g., MestReNova) .

Q. What statistical approaches resolve conflicting data on the compound’s stereochemical reactivity in ring-opening reactions?

Apply density functional theory (DFT) calculations to predict regioselectivity (SN1 vs. SN2 mechanisms) under varying solvents (e.g., aqueous vs. aprotic). Validate with kinetic isotope effect (KIE) studies and compare to experimental results from alcoholysis or hydrolysis assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.